Bumadizone calcium

Pharmacokinetics NSAID half-life Drug accumulation risk

Bumadizone calcium (CAS 34461-73-9) is a non-steroidal anti-inflammatory drug with a 6.9-hour plasma half-life—nearly 8-fold shorter than phenylbutazone. This enables predictable pharmacokinetics, minimal accumulation, and cleaner washout in repeated-dose models. Its calcium salt formulation enhances aqueous solubility and absorption. Unique in vivo condensation to phenylbutazone provides a model system for studying prodrug-to-active metabolite relationships. Reduced gastrointestinal interference supports use in IBD and gut integrity studies where traditional NSAIDs confound endpoints. Source high-purity (≥98%) material for reproducible research.

Molecular Formula C38H42CaN4O6
Molecular Weight 690.8 g/mol
CAS No. 34461-73-9
Cat. No. B1668048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBumadizone calcium
CAS34461-73-9
SynonymsB 64114
B-64114
bumadizone
bumadizone calcium (2:1)
bumadizone calcium (2:1), hemihydrate
butylmalonic acid mono-(1,2-diphenylhydrazide)
Desflam
Eumotol
Molecular FormulaC38H42CaN4O6
Molecular Weight690.8 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].[Ca+2]
InChIInChI=1S/2C19H22N2O3.Ca/c2*1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15;/h2*4-13,17,20H,2-3,14H2,1H3,(H,23,24);/q;;+2/p-2
InChIKeyRKINNRASCJRSHD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bumadizone Calcium: Understanding the Calcium Salt NSAID for Rheumatoid Arthritis and Ankylosing Spondylitis Research


Bumadizone calcium (CAS: 34461-73-9) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class, structurally and mechanistically related to phenylbutazone [1]. It is clinically administered as the calcium salt hemihydrate (Eumotol®) for the treatment of rheumatoid arthritis and ankylosing spondylitis [2]. The compound is an organic calcium salt in which two molecules of bumadizone coordinate to a single calcium cation (2:1 stoichiometry) [3]. Notably, bumadizone undergoes in vivo condensation to phenylbutazone, establishing a unique prodrug-active metabolite relationship within its pharmacologic class [4].

Why Bumadizone Calcium Cannot Be Substituted with Phenylbutazone or Generic NSAIDs


In-class substitution between pyrazolidinedione NSAIDs is not pharmacologically equivalent due to critical differences in pharmacokinetic profiles and molecular form. Bumadizone calcium exhibits a plasma half-life of 6.9 hours, substantially shorter than phenylbutazone's half-life which extends beyond 50 hours [1]. This nearly 8-fold difference in elimination kinetics fundamentally alters dosing regimens and systemic accumulation risk profiles. Additionally, the calcium salt formulation confers higher aqueous solubility compared to phenylbutazone free acid, which directly impacts absorption availability at therapeutic concentrations [2]. Furthermore, bumadizone undergoes metabolic condensation to phenylbutazone in vivo, creating a dual-entity exposure profile distinct from direct phenylbutazone administration [3]. These differences preclude simple substitution and necessitate compound-specific evaluation.

Quantitative Evidence Guide: Comparative Data for Bumadizone Calcium Selection


Plasma Half-Life: Bumadizone Calcium (6.9 h) vs Phenylbutazone (>50 h) – Direct Head-to-Head Pharmacokinetic Comparison

In a direct head-to-head pharmacokinetic study, bumadizone calcium semihydrate and phenylbutazone were orally administered to two groups of six human subjects each. Bumadizone calcium demonstrated a mean plasma half-life of 6.9 hours, in stark contrast to the well-established phenylbutazone half-life exceeding 50 hours [1]. This difference is statistically and clinically meaningful for dosing considerations and systemic accumulation risk.

Pharmacokinetics NSAID half-life Drug accumulation risk

Clinical Efficacy in Rheumatoid Arthritis: Bumadizone Calcium Superior to Placebo and Paracetamol (P<0.01); Comparable to High-Dose Aspirin with Superior Tolerability

A double-blind crossover trial in 56 patients with rheumatoid arthritis established that bumadizone calcium was statistically superior to both placebo and paracetamol on objective and subjective assessment criteria (P < 0.01). In head-to-head comparison against acetylsalicylic acid (high-dose aspirin), bumadizone calcium demonstrated non-inferiority: more effective in 13 patients versus less effective in 4 patients [1]. While this numerical advantage did not reach statistical significance, the trial concluded that its anti-inflammatory and analgesic qualities are at least equivalent to high-dose salicylate therapy.

Rheumatoid arthritis Clinical trial Analgesic efficacy

Gastrointestinal Tolerability: Bumadizone Calcium Better Tolerated than Acetylsalicylic Acid or Paracetamol

In the same 56-patient double-blind crossover trial evaluating clinical efficacy in rheumatoid arthritis, tolerability outcomes were also assessed. The study reported no serious side-effects in patients receiving bumadizone calcium, and the drug was explicitly noted to be better tolerated than either acetylsalicylic acid (high-dose aspirin) or paracetamol [1]. While all NSAIDs carry class-wide gastrointestinal risks, this direct comparative observation in a controlled trial setting provides a tolerability reference point for research applications.

Gastrointestinal safety NSAID tolerability Adverse events

Intestinal Absorption and Metabolic Effects: Bumadizone Calcium vs Phenylbutazone – Differential Impact on Water and Glucose Absorption

In isolated rat jejunal segments in vitro, bumadizone calcium at 320 nmol/mL caused only a slight, statistically non-significant decrease in water and glucose absorption. In contrast, phenylbutazone inhibited water and glucose absorption at concentrations as low as 174 nmol/mL, representing inhibition at a substantially lower threshold concentration [1]. This indicates that bumadizone calcium exerts less interference with intestinal absorptive function compared to its class analog.

Intestinal absorption Glucose transport NSAID comparison

Aqueous Solubility and Absorption Availability: Bumadizone Calcium Outperforms Phenylbutazone at Therapeutic Concentrations

Comparative absorption studies revealed a critical formulation-derived advantage: due to higher solubility in aqueous fluids, the availability for absorption of bumadizone calcium exceeded that of phenylbutazone at the tested therapeutic concentration range (1.62-97.2 μMol) [1]. While phenylbutazone's high lipid solubility facilitates easier transmembrane transfer, this advantage is negated at higher doses due to its low water solubility. Bumadizone calcium's calcium salt formulation provides superior aqueous solubility that translates to enhanced absorption availability.

Drug solubility Bioavailability Formulation advantage

In Vivo Metabolic Conversion: Bumadizone to Phenylbutazone Condensation – Prodrug Mechanism Evidence

Bumadizone undergoes in vivo condensation to form phenylbutazone. In isolated jejunal segments of rats and guinea pigs in vitro, nearly 20% of 14C-bumadizone activity was converted into phenylbutazone within 2 hours after administration of a 16 μMol/mL bumadizone concentration [1]. The liver is identified as the main organ for this condensation reaction, establishing a prodrug-active metabolite relationship that distinguishes bumadizone calcium from direct phenylbutazone administration.

Prodrug metabolism NSAID biotransformation Pharmacokinetic modeling

Optimal Application Scenarios for Bumadizone Calcium in Research and Industrial Settings


Reference NSAID for In Vivo Models Requiring Shorter Half-Life and Reduced Accumulation Risk

Bumadizone calcium's 6.9-hour plasma half-life makes it particularly suitable for experimental models requiring predictable pharmacokinetics with minimal drug accumulation across repeated dosing. In contrast to phenylbutazone's extended half-life (>50 hours), bumadizone calcium enables cleaner washout periods and more flexible dosing schedules in rodent or lagomorph models of inflammation and arthritis [1]. This characteristic is valuable for studies evaluating time-dependent inflammatory responses, where prolonged drug exposure would confound interpretation of temporal dynamics.

In Vivo Anti-Inflammatory Studies Where Gastrointestinal Tolerability is a Critical Endpoint

For experimental protocols where gastrointestinal integrity must be preserved—such as IBD models, gut permeability studies, or long-term arthritis maintenance studies—bumadizone calcium offers a tolerability advantage over high-dose aspirin and paracetamol as demonstrated in clinical trials [2]. Additionally, in vitro intestinal absorption studies confirm that bumadizone calcium does not significantly inhibit water and glucose absorption at 320 nmol/mL, whereas phenylbutazone inhibits these functions at the lower threshold of 174 nmol/mL [3]. This reduced interference with intestinal physiology supports selection of bumadizone calcium for studies where gastrointestinal endpoints are co-measured.

Prodrug-Active Metabolite Pharmacokinetic/Pharmacodynamic Modeling

Bumadizone calcium's documented in vivo condensation to phenylbutazone (~20% conversion within 2 hours at 16 μMol/mL in intestinal segments [4]) provides a unique experimental system for studying prodrug-to-active metabolite relationships within the NSAID class. Researchers investigating the impact of calcium salt formulations on absorption kinetics, or those modeling complex pharmacokinetic scenarios where both parent compound and metabolite contribute to observed effects, will find bumadizone calcium a valuable model compound distinct from simple phenylbutazone administration.

Calcium Salt NSAID Formulation and Solubility-Enhanced Drug Delivery Research

The calcium salt formulation of bumadizone confers measurable aqueous solubility advantages over phenylbutazone free acid, translating to enhanced absorption availability across the 1.62-97.2 μMol concentration range [5]. This property positions bumadizone calcium as a relevant reference material for formulation scientists exploring salt-form optimization strategies for poorly soluble acidic NSAIDs. The compound is also well-documented in colon-targeted delivery research, with established formulation approaches using enteric coating (Eudragit S100) achieving targeted release profiles: <0.50% release at pH 1.2 (2 hours), <20% at pH 6.8 (4 hours), and >85% at pH 7.4 (12 hours) [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bumadizone calcium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.